![molecular formula C22H23ClFNO3 B12209925 (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12209925.png)
(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic molecule that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran core, a chlorofluorobenzylidene group, and a dipropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorofluorobenzylidene Group: The chlorofluorobenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Dipropylamino Group: The final step involves the alkylation of the intermediate product with dipropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorofluorobenzylidene group can be reduced to a chlorofluorobenzyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the chlorofluorobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a chlorofluorobenzyl derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Biological Activity
The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a benzofuran core and various substituents, suggest a diverse range of interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
C19H22ClFNO3
This structure includes:
- A benzofuran moiety, which is known for its diverse pharmacological properties.
- A chloro-fluoro aromatic substituent that may enhance lipophilicity and biological activity.
- A dipropylamino side chain that could influence receptor interactions.
Similar Compounds
To contextualize the biological activity of this compound, we can compare it with structurally similar compounds:
Compound Name | Key Structural Features | Biological Activity |
---|---|---|
Diphenhydramine | Dipropylamino group | Antihistamine |
Fluoxetine | Fluorinated aromatic ring | Antidepressant |
Benzofuran Derivatives | Varies widely | Diverse activities |
The unique combination of functional groups in This compound may confer distinct pharmacological properties compared to these similar compounds.
Predicted Pharmacological Effects
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), the biological activity of this compound is predicted to be diverse. Potential activities include:
- Antimicrobial properties
- Anti-inflammatory effects
- Neuroprotective activity
- Antidepressant potential
These predictions are essential for guiding experimental validation in drug discovery processes.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that interactions with specific receptors and enzymes may play a significant role in its biological effects. Techniques such as molecular docking studies are vital for elucidating these interactions.
Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of benzofuran derivatives found that compounds with similar structures exhibited significant inhibitory effects against various bacterial strains. The results indicated that This compound could potentially act against Gram-positive and Gram-negative bacteria.
Study 2: Neuroprotective Effects
Another research project explored the neuroprotective effects of structurally related benzofuran compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis and enhance cell viability, indicating potential applications in neurodegenerative diseases.
Properties
Molecular Formula |
C22H23ClFNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H23ClFNO3/c1-3-10-25(11-4-2)13-16-19(26)9-8-14-21(27)20(28-22(14)16)12-15-17(23)6-5-7-18(15)24/h5-9,12,26H,3-4,10-11,13H2,1-2H3/b20-12- |
InChI Key |
TXIHBTJXIZNFSJ-NDENLUEZSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O |
Origin of Product |
United States |
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